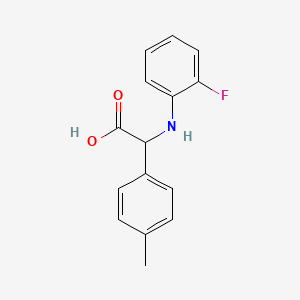

(2-Fluoro-phenylamino)-p-tolyl-acetic acid

説明

(2-Fluoro-phenylamino)-p-tolyl-acetic acid is an organic compound with the chemical formula C15H13FNO2. This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, an amino group, and a tolyl-acetic acid moiety. It is a white crystalline powder that is primarily used as an intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-phenylamino)-p-tolyl-acetic acid typically involves the following steps:

Nitration: The starting material, p-toluidine, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group.

Fluorination: The phenyl ring is fluorinated using a suitable fluorinating agent.

Acylation: The final step involves the acylation of the amino group with acetic acid to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

化学反応の分析

Types of Reactions

(2-Fluoro-phenylamino)-p-tolyl-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

科学的研究の応用

Pharmacological Potential

The compound has been investigated for its role as a potential pharmacological agent. Its structure suggests it may interact with biological targets relevant to various diseases, particularly in the context of cancer therapy and neurological disorders.

Inhibition Studies

Research has indicated that compounds similar to (2-Fluoro-phenylamino)-p-tolyl-acetic acid exhibit inhibitory effects on specific enzymes involved in pathological processes. For example, studies have shown that certain fluorinated compounds can inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis . This inhibition could be leveraged to predict and mitigate drug toxicity during development.

Cell Cycle Regulation

Studies on related compounds have demonstrated their ability to affect cell cycle progression and induce apoptosis in cancer cells. For instance, a compound structurally similar to this compound was found to block tumor cell cycle progression, leading to increased apoptotic cell death . This suggests potential applications in cancer treatment strategies.

Structure-Activity Relationship (SAR) Analysis

The understanding of SAR for this compound can guide the design of more potent derivatives. Research has shown that modifications to the amino and acetic acid moieties can significantly impact biological activity, making this compound a useful scaffold for further drug development efforts .

Case Studies

作用機序

The mechanism of action of (2-Fluoro-phenylamino)-p-tolyl-acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

Similar Compounds

(2-Fluoro-phenylamino)-acetic acid: Similar in structure but lacks the tolyl group.

(2-Fluoro-phenylamino)-benzoic acid: Contains a benzoic acid moiety instead of the tolyl-acetic acid group.

Uniqueness

(2-Fluoro-phenylamino)-p-tolyl-acetic acid is unique due to the presence of both the fluorine atom and the tolyl-acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

生物活性

(2-Fluoro-phenylamino)-p-tolyl-acetic acid is an organic compound with the chemical formula C15H13FNO2. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

The structure of this compound features a fluorine atom attached to a phenyl ring, an amino group, and a p-tolyl-acetic acid moiety. Its unique structure contributes to its biological activity by enhancing binding affinity to target proteins through hydrogen bonding interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the fluorine atom increases the compound’s capacity to form hydrogen bonds, which can modulate various biochemical pathways. These interactions can influence enzyme activity, receptor binding, and other critical cellular processes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory activity. The mechanism involves inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating various inflammatory conditions.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on synthesized derivatives of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound showed inhibition zones ranging from 18 mm to 24 mm against tested strains, indicating potent antimicrobial activity .

- Inflammatory Response Modulation : In vitro experiments revealed that this compound could significantly reduce levels of tumor necrosis factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential use in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (2-Fluoro-phenylamino)-acetic acid | Lacks the tolyl group | Moderate antimicrobial activity |

| (2-Fluoro-phenylamino)-benzoic acid | Contains a benzoic acid moiety | Limited anti-inflammatory properties |

| This compound | Contains both fluorine and tolyl groups | Stronger antimicrobial and anti-inflammatory effects |

The presence of both the fluorine atom and the p-tolyl-acetic moiety distinguishes this compound from its analogs, providing enhanced biological properties.

特性

IUPAC Name |

2-(2-fluoroanilino)-2-(4-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-10-6-8-11(9-7-10)14(15(18)19)17-13-5-3-2-4-12(13)16/h2-9,14,17H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQRPLRQUPRKKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901220466 | |

| Record name | α-[(2-Fluorophenyl)amino]-4-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725252-97-1 | |

| Record name | α-[(2-Fluorophenyl)amino]-4-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725252-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-[(2-Fluorophenyl)amino]-4-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。